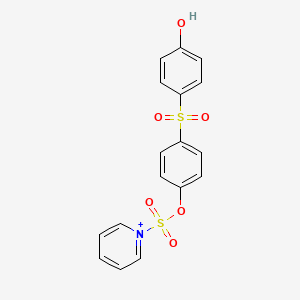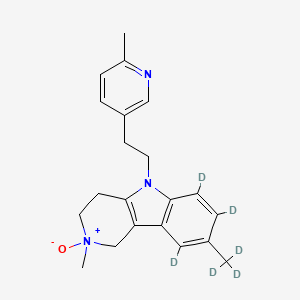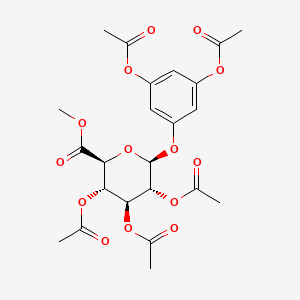![molecular formula C42H66N10O16S2 B13839316 [Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
[Asp371] Tyrosinase(369-377),human
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Asp371] Tyrosinase(369-377), human is a peptide derived from the enzyme tyrosinase. This peptide is a HLA-A2.1-restricted epitope, meaning it binds specifically to the HLA-A2.1 molecule, a type of human leukocyte antigen. It has been used in the development of tumor-targeted vaccines due to its ability to induce an immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Asp371] Tyrosinase(369-377), human typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and identity .
Analyse Chemischer Reaktionen
Types of Reactions
[Asp371] Tyrosinase(369-377), human can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residues in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions are typically modified versions of the original peptide, which can be used to study the structure-activity relationships or to develop new therapeutic agents .
Wissenschaftliche Forschungsanwendungen
[Asp371] Tyrosinase(369-377), human has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in antigen presentation and immune response.
Medicine: Utilized in the development of cancer vaccines and immunotherapies.
Industry: Employed in the production of research reagents and diagnostic tools .
Wirkmechanismus
The mechanism of action of [Asp371] Tyrosinase(369-377), human involves its binding to the HLA-A2.1 molecule on the surface of antigen-presenting cells. This complex is then recognized by cytotoxic T lymphocytes (CTLs), which can induce an immune response against cells expressing the tyrosinase antigen. This mechanism is particularly relevant in the context of cancer immunotherapy, where the goal is to target and destroy tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Asp371] Tyrosinase(369-377), mouse: A similar peptide derived from mouse tyrosinase.
[Asp371] Tyrosinase(369-377), bovine: A peptide derived from bovine tyrosinase.
[Asp371] Tyrosinase(369-377), synthetic analogs: Modified versions of the human peptide with substitutions at specific amino acid positions
Uniqueness
[Asp371] Tyrosinase(369-377), human is unique due to its specific binding to the HLA-A2.1 molecule and its use in human cancer immunotherapy. Its ability to induce a targeted immune response makes it a valuable tool in both research and clinical applications .
Eigenschaften
Molekularformel |
C42H66N10O16S2 |
|---|---|
Molekulargewicht |
1031.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H66N10O16S2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68)/t21-,24+,25+,26+,27+,28+,29+,33+,34+/m1/s1 |
InChI-Schlüssel |
MFDQNJLLKIATDB-ZSGRDTBASA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


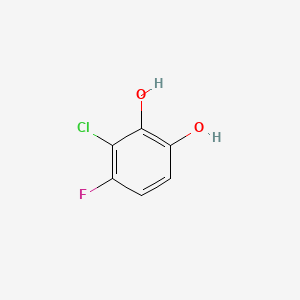
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
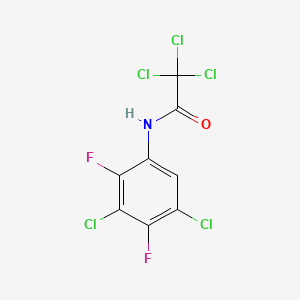
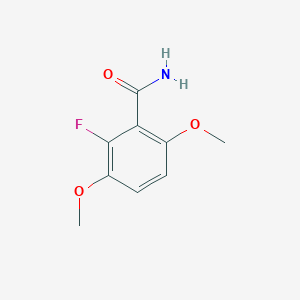
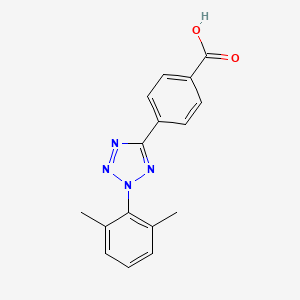
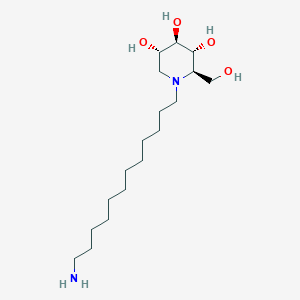
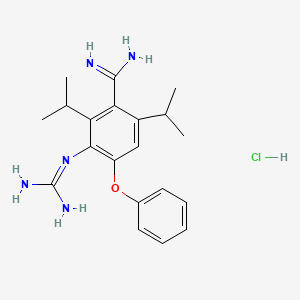

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
